molecular formula C8H16Cl2N2S B6217967 (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride CAS No. 2742653-87-6

(propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride

Cat. No. B6217967
CAS RN: 2742653-87-6
M. Wt: 243.2
InChI Key:
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Description

(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride, also known as PTED, is a novel, synthetic compound derived from thiazole and propan-2-yl amine. PTED is a colorless solid with a molecular weight of 207.2 g/mol and a melting point of 109-111 °C. PTED has been widely studied for its potential applications in scientific research, such as its biochemical and physiological effects, as well as its use in laboratory experiments.

Scientific Research Applications

(propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride has been used for a variety of scientific research applications, such as the study of enzyme inhibition, cell signaling, and drug delivery. (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride has also been used to study cell signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways. Additionally, (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride has been used to study drug delivery and has been shown to enhance the delivery of drugs to cancer cells.

Mechanism of Action

The mechanism of action of (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride is not yet fully understood. However, it is believed that (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride acts as an inhibitor of several enzymes, such as COX-2, LOX, and NOS. It is also believed that (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride may interact with cell signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, and may interact with drug delivery proteins to enhance the delivery of drugs to cancer cells.
Biochemical and Physiological Effects
(propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride has been shown to have several biochemical and physiological effects. In vitro studies have shown that (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride can inhibit the activity of several enzymes, such as COX-2, LOX, and NOS. (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride has also been shown to have anti-inflammatory and anti-cancer effects in animal models. Additionally, (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride has been shown to have anti-oxidant and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

The use of (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride in laboratory experiments has several advantages. (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a relatively stable compound that can be synthesized in a two-step process. Additionally, (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride has been shown to have a variety of biochemical and physiological effects that can be studied in laboratory experiments. However, there are also some limitations to the use of (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride in laboratory experiments. (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a relatively new compound, and its mechanism of action is still not fully understood. Additionally, (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride is a synthetic compound, and its use in laboratory experiments may be limited by regulations and ethical considerations.

Future Directions

There are several potential future directions for research on (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride. One potential direction is to further study the mechanism of action of (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride, such as its use in drug delivery and cancer treatment. Finally, further research could be conducted to explore the potential of (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride as an inhibitor of enzymes such as COX-2, LOX, and NOS.

Synthesis Methods

(propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride can be synthesized via a two-step process. The first step involves the reaction of propan-2-yl amine and 1,3-thiazol-2-yl ethyl chloride. This reaction is conducted at room temperature in the presence of a catalytic amount of pyridinium p-toluenesulfonate (PPTS). The second step involves the reaction of the resulting thiazole compound with 2 moles of hydrochloric acid. This reaction is conducted at room temperature and yields (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride as a crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '(propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride' involves the reaction of propan-2-ol with 2-(1,3-thiazol-2-yl)ethylamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Propan-2-ol", "2-(1,3-thiazol-2-yl)ethylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Propan-2-ol is reacted with 2-(1,3-thiazol-2-yl)ethylamine in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to form the intermediate (propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine.", "Step 2: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of '(propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine'.", "Step 3: The dihydrochloride salt is isolated by filtration and washed with a suitable solvent such as diethyl ether or ethanol to remove any impurities." ] }

CAS RN

2742653-87-6

Molecular Formula

C8H16Cl2N2S

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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